molecular formula C16H13ClO3 B13413529 Ethyl 2-(4-chlorobenzoyl)benzoate CAS No. 51476-10-9

Ethyl 2-(4-chlorobenzoyl)benzoate

Cat. No.: B13413529
CAS No.: 51476-10-9
M. Wt: 288.72 g/mol
InChI Key: BTJPKZFXXXMTFA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorobenzoyl)benzoate is an organic compound with the molecular formula C16H13ClO3 It is an ester derivative of benzoic acid, featuring a chlorobenzoyl group attached to the benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-chlorobenzoyl)benzoate can be synthesized through the esterification of 2-(4-chlorobenzoyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorobenzoyl)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-(4-chlorobenzoyl)benzoic acid and ethanol in the presence of an acid or base.

    Reduction: The compound can be reduced to form the corresponding alcohol derivative.

    Substitution: The chlorine atom in the chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-(4-chlorobenzoyl)benzoic acid and ethanol.

    Reduction: Corresponding alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-chlorobenzoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chlorobenzoyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(4-chlorobenzoyl)benzoic acid, which may interact with enzymes or receptors in biological systems. The chlorobenzoyl group can also participate in various chemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Lacks the chlorobenzoyl group, resulting in different chemical properties and reactivity.

    Methyl 2-(4-chlorobenzoyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-(4-chlorobenzoyl)benzoic acid: The acid form of the compound, which has different solubility and reactivity compared to the ester.

Uniqueness

This compound is unique due to the presence of both the ester and chlorobenzoyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

IUPAC Name

ethyl 2-(4-chlorobenzoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-2-20-16(19)14-6-4-3-5-13(14)15(18)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJPKZFXXXMTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584161
Record name Ethyl 2-(4-chlorobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51476-10-9
Record name Ethyl 2-(4-chlorobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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